SP4e

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

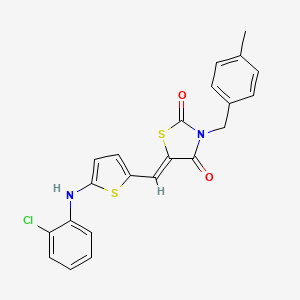

Formule moléculaire |

C22H17ClN2O2S2 |

|---|---|

Poids moléculaire |

441.0 g/mol |

Nom IUPAC |

(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C22H17ClN2O2S2/c1-14-6-8-15(9-7-14)13-25-21(26)19(29-22(25)27)12-16-10-11-20(28-16)24-18-5-3-2-4-17(18)23/h2-12,24H,13H2,1H3/b19-12- |

Clé InChI |

STLABVCVJNROMP-UNOMPAQXSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(S3)NC4=CC=CC=C4Cl)/SC2=O |

SMILES canonique |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(S3)NC4=CC=CC=C4Cl)SC2=O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Transcription Factor SP4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Specificity Protein 4 (SP4), a transcription factor implicated in a variety of cellular processes and diseases, particularly cancer. This document details its structure, function, and involvement in key signaling pathways, along with relevant experimental data and protocols.

Core Concepts

Specificity Protein 4 (SP4) is a member of the Sp/Krüppel-like factor (KLF) family of transcription factors.[1] These proteins are characterized by a conserved DNA-binding domain composed of three C2H2-type zinc fingers that recognize and bind to GC-rich sequences in the promoter regions of target genes, thereby regulating their transcription.[1] While structurally similar to other Sp family members like Sp1 and Sp3, SP4 exhibits distinct transcriptional properties.[1]

Functionally, SP4 is a transcriptional activator, with its transactivation function primarily located in its N-terminal glutamine-rich regions.[1] It plays a crucial role in embryonic development, and its dysregulation has been linked to various pathologies, including cancer and neurological disorders.[2][3]

Chemical Structure of SP4

As a protein, SP4 does not have a simple chemical formula in the same way as a small molecule. Its structure is defined by its amino acid sequence and the three-dimensional arrangement of its domains. The human SP4 protein consists of 784 amino acids with a molecular weight of approximately 81.9 kDa.[4]

The key structural features of the SP4 protein include:

-

N-terminal Activation Domains: Two glutamine-rich domains at the N-terminus are responsible for its transcriptional activation function.[1]

-

DNA-Binding Domain: A highly conserved C-terminal domain contains three zinc finger motifs of the C2H2 type, which mediate the specific binding to GC-box elements in gene promoters.[1][4]

Below is a DOT script representation of the domain architecture of the human SP4 protein.

Role in Cancer

SP4 is frequently overexpressed in a wide range of human cancers and its elevated expression often correlates with poor patient prognosis.[2][5] It is considered a non-oncogene addiction (NOA) gene, meaning that cancer cells can become dependent on its function for their growth and survival.[2]

Quantitative Data on SP4 Expression in Cancer

The following tables summarize quantitative data on SP4 expression in various cancer types.

| Cancer Type | SP4 Expression Status | Association with Prognosis | Reference |

| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated in tumor tissues and cell lines | High expression negatively associated with disease-specific survival and progression-free interval | [5] |

| Pancreatic Cancer | Highly expressed in tumor tissue | Negative prognostic factor | [2] |

| Breast Cancer | Highly expressed in tumor tissue | Negative prognostic factor | [2] |

| Colon Cancer | Highly expressed in tumor tissue | Negative prognostic factor | [2] |

| Kidney Cancer | Highly expressed in tumor tissue | Negative prognostic factor | [2] |

| Lung Cancer | Highly expressed in tumor tissue | Negative prognostic factor | [2] |

| Cell Line | Cancer Type | Effect of SP4 Knockdown | Reference |

| Panc1 | Pancreatic | Decreased cell proliferation, survival, and migration/invasion | [2] |

| L3.6pL | Pancreatic | Decreased tumor growth in xenograft models | [2] |

| SKBR3 | Breast | Decreased cell proliferation, survival, and migration/invasion | [2] |

| MDA-MB-231 | Breast | Decreased cell proliferation, survival, and migration/invasion | [2] |

| SW480 | Colon | Decreased cell proliferation, survival, and migration/invasion | [2] |

| 786-O | Kidney | Decreased cell proliferation, survival, and migration/invasion | [2] |

Signaling Pathways Involving SP4

SP4 is a key downstream effector in several signaling pathways that are critical for both normal development and carcinogenesis.

1. Wnt/β-catenin Signaling Pathway

In certain cancers, such as esophageal squamous cell carcinoma, SP4 can activate the Wnt/β-catenin signaling pathway.[5] SP4 achieves this by binding to the promoter of and activating the transcription of Plant Homeodomain Finger 14 (PHF14). PHF14, in turn, promotes the activation of the Wnt/β-catenin pathway, leading to increased cell proliferation and survival.[5]

2. NMDA Receptor Signaling Pathway

In the nervous system, the activity of SP4 is modulated by NMDA receptor signaling.[3] Depolarization of neurons leads to the activation of NMDA receptors, which in turn activates protein phosphatases 1 and 2A (PP1/PP2A). These phosphatases dephosphorylate SP4 at serine 770, which is a crucial step in regulating its function in neuronal development, such as the patterning of dendrites.[3]

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SP4

This protocol is designed to identify the genome-wide binding sites of the SP4 transcription factor.

I. Cell Culture and Cross-linking

-

Culture cells of interest (e.g., ESCC cell line TE-1) to 80-90% confluency.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and collect by centrifugation. The cell pellet can be stored at -80°C.

II. Chromatin Preparation and Sonication

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Dounce homogenize to release nuclei.

-

Pellet nuclei and resuspend in sonication buffer.

-

Sonicate the chromatin to shear DNA to an average size of 200-500 bp. Optimization of sonication conditions is critical.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

III. Immunoprecipitation

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an anti-SP4 antibody overnight at 4°C with rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

IV. Elution, Reverse Cross-linking, and DNA Purification

-

Elute the chromatin from the beads.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

V. Library Preparation and Sequencing

-

Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's instructions (e.g., Illumina).

-

Perform high-throughput sequencing.

VI. Data Analysis

-

Align sequenced reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of SP4 binding enrichment compared to the IgG control.

-

Perform downstream analysis such as motif discovery and gene ontology analysis of SP4 target genes.

Conclusion

The transcription factor SP4 is a critical regulator of gene expression with significant implications for both normal physiological processes and the pathogenesis of diseases such as cancer. Its role as a transcriptional activator and its involvement in key signaling pathways like Wnt/β-catenin and NMDA receptor signaling highlight its potential as a therapeutic target. The provided data and protocols offer a foundation for further research into the complex biology of SP4 and its applications in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Specificity protein (Sp) transcription factors Sp1, Sp3 and Sp4 are non-oncogene addiction genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of the transcription factor Sp4 is reduced by NMDA receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis and Characterization of the SP4 Transcription Factor

Disclaimer: Initial searches for "SP4e" did not yield specific results for a molecule with this designation. This guide will focus on the widely studied Specificity Protein 4 (SP4) transcription factor , a critical regulator of gene expression in various biological processes, including neuronal development and cancer.

Introduction to SP4 Transcription Factor

Specificity Protein 4 (SP4) is a member of the Sp/Krüppel-like factor (KLF) family of transcription factors.[1] These proteins are characterized by a highly conserved DNA-binding domain composed of three C2H2-type zinc fingers, which recognize and bind to GC-rich sequences in the promoters of target genes. SP4 plays a crucial role in the development and function of the nervous system and has been implicated in various pathological conditions, including cancer and neurological disorders.[2][3][4]

Synthesis of SP4

As a protein, SP4 is synthesized endogenously through the cellular processes of transcription and translation. For research purposes, recombinant SP4 protein can be produced in various expression systems.

Biological Synthesis

The synthesis of SP4 is a tightly regulated process involving the transcription of the SP4 gene into messenger RNA (mRNA) and the subsequent translation of the mRNA into the SP4 protein. The expression of SP4 is particularly enriched in neuronal cells.[5]

Recombinant Protein Production

For in vitro studies, such as DNA-binding assays and interaction studies, recombinant SP4 protein can be expressed and purified.

Experimental Protocol: Expression and Purification of Recombinant SP4

-

Cloning: The full-length cDNA of human SP4 is subcloned into an appropriate expression vector, such as pGEX or pET, containing a tag (e.g., GST or His) for purification.

-

Transformation: The expression vector is transformed into a suitable host, typically E. coli (e.g., BL21(DE3) strain).

-

Expression: The bacterial culture is grown to an optimal density (OD600 ≈ 0.6-0.8) and protein expression is induced with an appropriate inducer (e.g., IPTG). The culture is then incubated for several hours at a suitable temperature (e.g., 16-37°C) to allow for protein expression.

-

Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are then lysed using methods such as sonication or high-pressure homogenization.

-

Purification: The lysate is cleared by centrifugation, and the supernatant containing the recombinant SP4 protein is purified using affinity chromatography corresponding to the tag (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

-

Elution and Dialysis: The purified protein is eluted from the column and dialyzed against a storage buffer to remove the eluting agent and to ensure protein stability.

-

Quality Control: The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

Characterization of SP4

The characterization of SP4 involves a variety of techniques to determine its physical properties, expression patterns, DNA-binding activity, and post-translational modifications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight (human) | ~83 kDa (predicted) | [4] |

| Amino Acid Residues (human) | 784 | [4] |

| Isoelectric Point (pI) | ~8.5 (predicted) | N/A |

| Subcellular Localization | Nucleus | [2] |

Expression Analysis

Experimental Protocol: Western Blotting for SP4 Detection

-

Protein Extraction: Total protein is extracted from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The protein concentration is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for SP4 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DNA-Binding Activity

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

-

Probe Labeling: A double-stranded DNA oligonucleotide containing the SP4 binding site (GC-box) is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with purified recombinant SP4 protein or nuclear extracts containing SP4 in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates protein-DNA binding.

Post-Translational Modifications

SP4 activity is regulated by post-translational modifications, such as phosphorylation.[3]

Experimental Protocol: In Vitro Phosphorylation Assay

-

Kinase Reaction: Purified recombinant SP4 is incubated with a specific kinase (e.g., PKA, PKC) in a kinase buffer containing [γ-³²P]ATP.

-

SDS-PAGE: The reaction mixture is resolved by SDS-PAGE.

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the phosphorylated SP4.

Signaling Pathways Involving SP4

SP4 is a key downstream effector in several signaling pathways that regulate cell proliferation, differentiation, and survival.

Wnt/β-catenin Signaling Pathway

In esophageal squamous cell carcinoma (ESCC), SP4 has been shown to be a critical component of the Wnt/β-catenin signaling pathway.[1] SP4 acts as a transcriptional activator of PHF14, which in turn promotes the activation of the Wnt/β-catenin pathway, leading to tumor progression.[1]

Caption: Wnt/β-catenin signaling pathway involving SP4.

NMDA Receptor Signaling Pathway

In neurons, the activity of SP4 is regulated by NMDA receptor signaling.[3] Activation of NMDA receptors leads to the dephosphorylation of SP4 at Serine 770, a process mediated by protein phosphatases 1/2A (PP1/PP2A).[3] This dephosphorylation event is important for the proper development of neuronal dendrites.[3]

Caption: NMDA receptor signaling pathway regulating SP4 activity.

Conclusion

The SP4 transcription factor is a multifaceted protein with significant roles in both normal physiology and disease. Its synthesis, characterization, and the elucidation of its signaling pathways are crucial for understanding its biological functions and for the development of therapeutic strategies targeting SP4-related pathologies. Future research should focus on identifying novel SP4 target genes and exploring the potential of SP4 as a biomarker and drug target.

References

- 1. SP4 Facilitates Esophageal Squamous Cell Carcinoma Progression by Activating PHF14 Transcription and Wnt/Β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sp4 trans-acting transcription factor 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Phosphorylation of the transcription factor Sp4 is reduced by NMDA receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SP4 Sp4 transcription factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Sp4 is expressed in retinal neurons, activates transcription of photoreceptor-specific genes, and synergizes with Crx - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Photophysical Properties of SP4e

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Assessment: A thorough search for a molecule designated as "SP4e" has not yielded specific results. It is possible that "this compound" is a typographical error, an internal compound name, or a less common nomenclature.

However, extensive information is available for two distinct photoactive molecules referred to as "SP4 ". To provide the most accurate and relevant technical guide, clarification is required to identify which of these molecules is of interest. The potential candidates are:

-

SP4 (Diradicaloid): A near-infrared (NIR) absorbing diradicaloid with applications in photothermal therapy.[1]

-

SP4 (Spiropyran): A photochromic compound belonging to the spiropyran family, known for its ability to switch between two isomeric forms upon light irradiation.[2]

Additionally, searches returned information on Sp4 , a transcription factor protein, which is unlikely to be the subject of a photophysical properties guide.[3][4][5]

To proceed with generating a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams, please clarify which "SP4" molecule is the intended subject of this request. Providing a full chemical name, CAS number, or a reference publication would be ideal.

Upon receiving this clarification, a comprehensive guide will be developed to meet the specified core requirements.

References

In-depth Technical Guide: Solubility and Stability of SP-4-e

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of the core compound SP-4-e. The information presented is intended for researchers, scientists, and drug development professionals. Due to the limited publicly available information on a compound specifically designated as "SP-4-e," this guide focuses on the principles and methodologies relevant to the characterization of novel compounds in a drug discovery and development context. The provided experimental protocols and data tables are illustrative templates that can be adapted for the analysis of SP-4-e once the compound's structure and basic properties are determined.

It is important to note that initial searches for "SP-4-e" did not yield specific data for a chemical entity with this identifier. The predominant search results refer to "SP4," a proteomics sample preparation method, which is distinct from a specific chemical compound. Other results were unrelated to chemical or pharmaceutical sciences. This suggests that "SP-4-e" may be an internal project code, a novel or recently synthesized molecule with limited public documentation, or a potential typographical error. Researchers should verify the compound's identity and consult internal documentation for any existing data.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. Comprehensive characterization of a compound's solubility in various media is a fundamental step in preclinical development.

Aqueous Solubility

Aqueous solubility is a key parameter influencing a drug's absorption from the gastrointestinal tract. It is typically assessed at different pH values to mimic the physiological conditions of the stomach and intestines.

Table 1: Aqueous Solubility of a Hypothetical Compound (Template)

| pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 2.0 | 25 | Data | HPLC-UV |

| 4.5 | 25 | Data | HPLC-UV |

| 6.8 | 25 | Data | HPLC-UV |

| 7.4 | 25 | Data | HPLC-UV |

| 2.0 | 37 | Data | HPLC-UV |

| 4.5 | 37 | Data | HPLC-UV |

| 6.8 | 37 | Data | HPLC-UV |

| 7.4 | 37 | Data | HPLC-UV |

Solubility in Organic Solvents and Co-solvent Systems

Solubility in organic solvents is important for formulation development, particularly for parenteral and topical dosage forms. Co-solvent systems are often employed to enhance the solubility of poorly water-soluble compounds.

Table 2: Solubility in Organic Solvents and Co-solvents (Template)

| Solvent/Co-solvent System | Ratio (v/v) | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | N/A | 25 | Data |

| Propylene Glycol | N/A | 25 | Data |

| PEG 400 | N/A | 25 | Data |

| DMSO | N/A | 25 | Data |

| Ethanol:Water | 50:50 | 25 | Data |

| PEG 400:Water | 40:60 | 25 | Data |

Stability Profile

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life, identifying potential degradation products, and ensuring patient safety. Stability studies are conducted under various stress conditions to predict the compound's behavior during storage and administration.

Solid-State Stability

Solid-state stability studies evaluate the impact of temperature, humidity, and light on the drug substance.

Table 3: Solid-State Stability of a Hypothetical Compound (Template)

| Condition | Duration | Assay (%) | Total Degradants (%) | Appearance |

| 40°C / 75% RH | 1 month | Data | Data | Data |

| 40°C / 75% RH | 3 months | Data | Data | Data |

| 60°C | 2 weeks | Data | Data | Data |

| Photostability (ICH Q1B) | Data | Data | Data | Data |

Solution-State Stability

Solution-state stability is critical for liquid formulations and for understanding the compound's behavior in biological fluids.

Table 4: Solution-State Stability of a Hypothetical Compound (Template)

| Solvent System | pH | Temperature (°C) | Duration | Assay (%) |

| Aqueous Buffer | 2.0 | 25 | 24 hours | Data |

| Aqueous Buffer | 7.4 | 25 | 24 hours | Data |

| Aqueous Buffer | 7.4 | 37 | 24 hours | Data |

| 50% Human Plasma | 7.4 | 37 | 4 hours | Data |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable solubility and stability data.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) using appropriate buffer systems (e.g., HCl, acetate, phosphate).

-

Sample Preparation: Add an excess amount of SP-4-e to a known volume of each buffer in a glass vial.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute with an appropriate solvent, and analyze the concentration of SP-4-e using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol for Solid-State Stability Testing

-

Sample Preparation: Place a known amount of SP-4-e in clear and amber glass vials.

-

Storage: Store the vials in controlled environment chambers at the specified conditions (e.g., 40°C/75% RH, 60°C). For photostability, expose the samples in the clear vials to light conditions as per ICH Q1B guidelines, while the amber vials serve as dark controls.

-

Time Points: At specified time points (e.g., 2 weeks, 1 month, 3 months), remove the vials from the chambers.

-

Analysis: Dissolve the samples in a suitable solvent and analyze for purity and degradation products using a stability-indicating HPLC method. Note any changes in physical appearance.

Visualizations

Diagrams are powerful tools for representing complex workflows and relationships. The following are examples of how Graphviz can be used to visualize experimental processes.

Caption: Workflow for Aqueous Solubility Determination.

An In-depth Technical Guide to the Safety and Toxicity of SP4e

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP4e is a novel synthetic compound identified as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). It belongs to the thiazolidinedione class of compounds, which are known for their insulin-sensitizing effects. Preclinical investigations into this compound have primarily focused on its therapeutic potential as an anti-diabetic agent. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, compiled from published preclinical studies. The information is intended to assist researchers and drug development professionals in evaluating the compound's safety profile.

Core Safety and Toxicity Data

The safety and toxicity of this compound have been evaluated in preliminary in vitro and in vivo models. While comprehensive toxicology studies are not yet publicly available, existing data suggest a favorable safety profile. The following tables summarize the key findings from these initial studies.

Table 1: In Vivo Safety and Efficacy Data

| Species | Model | Key Findings | Reference |

| Swiss Albino Mice | Not specified | Exhibited significant hypoglycemic effects, comparable to the reference drug pioglitazone. Demonstrated favorable effects on the lipid profile. | [1][2][3] |

| Zebrafish | Not specified | Showed significant reductions in blood glucose levels and lipid peroxidation. Increased glutathione levels and catalase activity were observed. | [2][4] |

Table 2: In Vitro Safety Data

| Cell Line | Assay | Key Findings | Reference |

| Vero (non-cancerous) | Viability Assay | Indicated a high safety profile. | [1] |

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not extensively published. However, based on the available literature, the following methodologies were likely employed.

In Vivo Studies in Swiss Albino Mice

-

Objective: To assess the hypoglycemic and lipid-lowering effects of this compound.

-

Animal Model: Swiss albino mice.

-

Procedure (Hypothetical):

-

Animals are divided into control, vehicle, reference drug (e.g., pioglitazone), and this compound treatment groups.

-

This compound is administered orally or via intraperitoneal injection at various dose levels.

-

Blood glucose levels are monitored at regular intervals using a glucometer.

-

At the end of the study period, blood samples are collected for lipid profile analysis (total cholesterol, triglycerides, LDL, HDL).

-

Data are statistically analyzed to compare the effects of this compound with the control and reference groups.

-

Zebrafish Model Studies

-

Objective: To evaluate the effects of this compound on glucose levels and oxidative stress markers.

-

Animal Model: Zebrafish embryos/larvae.

-

Procedure (Hypothetical):

-

Zebrafish embryos are exposed to varying concentrations of this compound.

-

Glucose levels in the larvae are measured using a glucose assay kit.

-

Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels.

-

The activity of antioxidant enzymes such as glutathione (GSH) and catalase is determined using appropriate biochemical assays.

-

Data are analyzed to determine the dose-dependent effects of this compound.

-

In Vitro Viability Assay

-

Objective: To assess the cytotoxicity of this compound on a non-cancerous cell line.

-

Cell Line: Vero cells.

-

Procedure (Hypothetical):

-

Vero cells are cultured in a suitable medium.

-

Cells are treated with a range of concentrations of this compound.

-

Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The IC50 (half-maximal inhibitory concentration) is calculated to quantify the cytotoxicity.

-

Signaling Pathways and Experimental Workflows

PPAR-γ Signaling Pathway

This compound exerts its therapeutic effects by activating the PPAR-γ signaling pathway. Upon binding to PPAR-γ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway plays a crucial role in the regulation of glucose and lipid metabolism.

References

A Comprehensive Technical Review of SP4 in Scientific Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The term "SP4e" does not correspond to a recognized entity in the current scientific literature. It is likely a typographical variation of "Sp4," a critical transcription factor, "SPA4," a therapeutic peptide, or "SP4," a proteomics sample preparation method. This technical guide provides a detailed review of all three, enabling researchers to access the information most relevant to their work.

Section 1: Sp4 Transcription Factor

The Specificity protein 4 (Sp4) is a member of the Sp/Krüppel-like factor (KLF) family of transcription factors. These proteins bind to GC-rich promoter regions and play a crucial role in gene transcription. Emerging research has highlighted the significant role of Sp4 in both normal physiological processes and the pathogenesis of various diseases, particularly cancer.

Core Concepts and Signaling Pathways

Sp4 is implicated in several critical signaling pathways that govern cell proliferation, survival, and differentiation. Its overexpression has been linked to a negative prognosis in several cancers.

Wnt/β-Catenin Signaling Pathway in Esophageal Squamous Cell Carcinoma (ESCC):

Research has demonstrated that Sp4 facilitates the progression of ESCC by activating the Wnt/β-catenin signaling pathway.[1] Sp4 acts as a transcriptional upstream regulator of Plant Homeodomain Finger Protein 14 (PHF14). By binding to the PHF14 promoter region, Sp4 promotes its transcription. Elevated levels of PHF14, in turn, activate the Wnt/β-catenin pathway, leading to increased cell proliferation and inhibition of apoptosis.[1] Knockdown of Sp4 has been shown to inhibit this pathway, thereby suppressing tumor growth.[1]

Caption: Sp4-mediated activation of the Wnt/β-catenin signaling pathway in ESCC.

NMDA Receptor Signaling Pathway:

In the nervous system, the activity of Sp4 is regulated by NMDA receptor signaling.[2] Membrane depolarization leads to the activation of NMDA receptors, which in turn activates protein phosphatase 1/2A (PP1/PP2A). This phosphatase dephosphorylates Sp4 at serine 770.[2] The phosphorylation state of Sp4 at this site is crucial for its function, as a phospho-mimetic substitution impairs the maturation of dendrites in cerebellar granule neurons.[2] This pathway highlights a mechanism for the signal-dependent regulation of Sp4 activity in neuronal development.[2]

Caption: Regulation of Sp4 phosphorylation by NMDA receptor signaling.

Sp4 as a Non-Oncogene Addiction (NOA) Gene in Cancer

Sp1, Sp3, and Sp4 are considered non-oncogene addiction (NOA) genes in cancer cells.[3] This means that cancer cells are highly dependent on the expression of these transcription factors for their growth, survival, and migratory/invasive properties, even though they are not classical oncogenes.[3] Studies have shown that Sp1, Sp3, and Sp4 are highly expressed in various tumor tissues compared to non-tumor tissues.[3]

Quantitative Data Summary

The following table summarizes the findings from knockdown studies of Sp transcription factors in Panc1 pancreatic cancer cells, demonstrating their role in regulating gene expression associated with key cancer-related functions.

| Gene Function | Predicted Activation/Inhibition (z-score) | p-value | Reference |

| Sp1 Knockdown | [3] | ||

| Cell Viability | -4.843 | 1.25E-26 | [3] |

| Apoptosis | 2.138 | 1.11E-05 | [3] |

| Cell Movement | -3.633 | 1.11E-11 | [3] |

| Sp3 Knockdown | [3] | ||

| Cell Viability | -4.858 | 1.45E-32 | [3] |

| Apoptosis | 2.899 | 1.05E-09 | [3] |

| Cell Movement | -4.439 | 1.05E-18 | [3] |

| Sp4 Knockdown | [3] | ||

| Cell Viability | -4.755 | 1.51E-29 | [3] |

| Apoptosis | 2.388 | 1.69E-06 | [3] |

| Cell Movement | -4.331 | 1.28E-17 | [3] |

Table 1: Predicted effects of Sp1, Sp3, and Sp4 knockdown on cancer-related functions in Panc1 cells. A negative z-score indicates predicted inhibition, while a positive z-score indicates predicted activation.

Experimental Protocols

RNA Interference (RNAi) for Sp4 Knockdown:

-

Cell Lines: Breast, kidney, pancreatic, lung, and colon cancer cell lines.[3]

-

Reagents: siRNA targeting Sp4.

-

Procedure:

-

Cells are seeded in appropriate culture plates and allowed to attach.

-

siRNA targeting Sp4 is transfected into the cells using a suitable transfection reagent.

-

A non-targeting siRNA is used as a negative control.

-

After a specified incubation period (e.g., 48-72 hours), cells are harvested.

-

Knockdown efficiency is confirmed by Western blot and/or qRT-PCR.

-

Functional assays (e.g., cell proliferation, apoptosis, migration/invasion assays) are performed.[3]

-

Western Blot Analysis for Protein Expression:

-

Objective: To determine the expression levels of Sp4, PHF14, and components of the Wnt/β-catenin pathway.[1]

-

Procedure:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against Sp4, PHF14, β-catenin, etc., overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) kit.

-

Section 2: SPA4 Peptide

The SPA4 peptide is a synthetic peptide derived from the surfactant protein-A (SP-A). It has been identified as a Toll-like receptor 4 (TLR4) interacting peptide with anti-inflammatory properties.[4][5][6]

Core Concepts and Signaling Pathways

SPA4 peptide exerts its anti-inflammatory effects by modulating the TLR4 signaling pathway. TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response.

Mechanism of Action:

The SPA4 peptide binds to the activated TLR4 complex, but not directly to LPS.[4][5] This interaction suppresses the downstream inflammatory cascade, inhibiting the production of pro-inflammatory cytokines like IL-1β and TNF-α.[4][6] Specifically, it has been shown to inhibit mRNA and cellular protein levels of pro-interleukin-1β, caspase activity, and the release of interleukin-1β.[5] Importantly, this action does not interfere with the TLR4-induced uptake and clearance of pathogens.[4][5]

References

- 1. SP4 Facilitates Esophageal Squamous Cell Carcinoma Progression by Activating PHF14 Transcription and Wnt/Β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of the transcription factor Sp4 is reduced by NMDA receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity protein (Sp) transcription factors Sp1, Sp3 and Sp4 are non-oncogene addiction genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. SPA4 Peptide | CRB1001066 | Biosynth [biosynth.com]

Methodological & Application

Application Notes and Protocols for the Fluorescent Probe SSP4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfane sulfurs, including persulfides (RSSH), polysulfides (RSSnH), and hydrogen polysulfides (H2Sn), are increasingly recognized as critical signaling molecules in a wide range of physiological and pathological processes. These reactive sulfur species (RSS) play pivotal roles in redox signaling, antioxidant defense, and the regulation of protein function through S-persulfidation. To elucidate the complex biology of sulfane sulfurs, specific and sensitive detection methods are essential. SSP4 (Sulfane Sulfur Probe 4) is a highly selective fluorescent probe designed for the detection of sulfane sulfurs in biological systems. Initially non-fluorescent, SSP4 undergoes a reaction with sulfane sulfurs to release fluorescein, a highly fluorescent molecule, providing a robust "turn-on" signal.[1][2][3][4] This document provides detailed application notes and protocols for the use of SSP4 in various experimental settings.

Photophysical and Chemical Properties

The selection of a fluorescent probe is dictated by its photophysical and chemical characteristics. SSP4 is valued for its high sensitivity and selectivity for sulfane sulfurs over other biologically relevant thiols and reactive species.[5][6][7]

Table 1: Photophysical Properties of SSP4

| Property | Value | Reference |

| Excitation Maximum (λex) | ~482 nm | [2][8] |

| Emission Maximum (λem) | ~515 nm | [2][6][8] |

| Appearance | White solid | [8] |

| Common Solvents | DMSO | [2][3] |

Table 2: Chemical Information for SSP4

| Property | Value | Reference |

| Chemical Name | 3',6'-Di(O-thiosalicyl)fluorescein | [1] |

| Molecular Formula | C34H20O7S2 | [1] |

| Molecular Weight | 604.65 g/mol | [1] |

| CAS Number | 1810731-98-6 | [1][5][9] |

Mechanism of Action

SSP4 is designed with two thiosalicylate ester groups linked to a fluorescein scaffold. In its native state, the fluorescein is in a non-fluorescent, spirocyclic form. Upon reaction with sulfane sulfurs, the thiosalicylate esters are cleaved, leading to the release of the fluorescein molecule, which then isomerizes to its highly fluorescent, open quinoid form. This reaction is highly specific for sulfane sulfurs.[8]

Caption: Reaction mechanism of SSP4 with sulfane sulfurs.

Experimental Protocols

Protocol 1: In Vitro Detection of Sulfane Sulfurs

This protocol describes the general procedure for detecting sulfane sulfurs in a cell-free system.

Materials:

-

SSP4 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sulfane sulfur donor (e.g., Na2S2, Na2S3)

-

Black microplate suitable for fluorescence measurements

-

Fluorophotometer

Procedure:

-

Prepare a working solution of the sulfane sulfur donor in PBS.

-

In a microplate well, add the sulfane sulfur solution.

-

Add the SSP4 stock solution to a final concentration of 5-10 µM.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorophotometer with excitation at ~482 nm and emission at ~515 nm.

Protocol 2: Detection of Intracellular Sulfane Sulfurs in Living Cells

This protocol outlines the steps for staining and imaging sulfane sulfurs in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, COS-7, HEK293T)

-

Cell culture medium (serum-free for staining)

-

SSP4 stock solution (10 mM in DMSO)

-

Cetyltrimethylammonium bromide (CTAB) solution (optional, to enhance probe uptake)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Seed cells on a glass-bottom dish or coverslips and culture until they reach the desired confluency.

-

Remove the culture medium and wash the cells once with serum-free medium.

-

Prepare the SSP4 working solution (typically 1-5 µM) in serum-free medium. The addition of a surfactant like CTAB (at a final concentration of around 150 µM) can facilitate probe entry into cells.

-

Incubate the cells with the SSP4 working solution for 15-30 minutes at 37°C in a CO2 incubator.

-

Remove the staining solution and wash the cells twice with PBS.

-

Add fresh PBS or imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., FITC channel).

Caption: Experimental workflow for intracellular sulfane sulfur detection.

Protocol 3: Detection of Protein S-Persulfidation

This protocol provides a method to detect sulfane sulfur modifications on proteins.

Materials:

-

Purified protein of interest (e.g., BSA, GAPDH)

-

Persulfidating agent (e.g., Na2S2)

-

SSP4 stock solution (10 mM in DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Fluorophotometer or gel electrophoresis equipment

Procedure:

-

Prepare a solution of the purified protein in the reaction buffer.

-

Treat the protein with a persulfidating agent for a specified time to induce S-persulfidation. A control sample without the persulfidating agent should be prepared in parallel.

-

Remove the excess persulfidating agent by dialysis or using a desalting column.

-

Add SSP4 to the protein solutions to a final concentration of 5-10 µM.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a fluorophotometer. An increase in fluorescence in the treated sample compared to the control indicates protein S-persulfidation.

-

Alternatively, the samples can be run on a non-reducing SDS-PAGE gel, and the fluorescence can be visualized using a gel imager.

Applications in Drug Development

While not a direct high-throughput screening tool, SSP4 is a valuable probe in drug development for several reasons:

-

Target Validation: SSP4 can be used to investigate the role of sulfane sulfurs in disease models. By measuring changes in sulfane sulfur levels in response to genetic or pharmacological perturbations, researchers can validate enzymes in the sulfur metabolism pathway as potential drug targets.

-

Compound Characterization: For compounds designed to modulate the activity of sulfur-metabolizing enzymes, SSP4 can be used to assess their on-target effects in cellular assays by measuring the resulting changes in sulfane sulfur pools.

-

Elucidating Mechanism of Action: If a drug candidate is found to have an unexpected effect on cellular redox state, SSP4 can help determine if this is mediated through alterations in sulfane sulfur signaling.

-

Preclinical Studies: In preclinical animal models of diseases where sulfane sulfurs are implicated (e.g., cancer, neurodegenerative diseases), SSP4 can be used on tissue samples to assess the in vivo efficacy of a drug candidate in modulating sulfane sulfur levels.[5]

Sulfane Sulfur Signaling Pathways

Sulfane sulfurs are now understood to be key mediators of hydrogen sulfide (H2S) signaling.[8][9] H2S, produced endogenously by enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), can be oxidized to form sulfane sulfurs. These species can then modify cysteine residues on target proteins, a post-translational modification known as S-persulfidation. This modification can alter the protein's function, localization, and interaction with other molecules, thereby regulating a variety of signaling pathways.[10]

Caption: Overview of the sulfane sulfur signaling pathway.

Conclusion

SSP4 is a powerful and versatile fluorescent probe for the detection and imaging of sulfane sulfurs. Its high sensitivity and selectivity make it an invaluable tool for researchers investigating the roles of these important signaling molecules in health and disease. The protocols and information provided in this document are intended to serve as a guide for the effective use of SSP4 in a variety of research and drug development applications.

References

- 1. Sulfane Sulfur Is an Intrinsic Signal for the Organic Peroxide Sensor OhrR of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. -SulfoBiotics- SSP4 SB10 manual | DOJINDO [dojindo.com]

- 3. researchgate.net [researchgate.net]

- 4. gerbu.de [gerbu.de]

- 5. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Organelle-Targeted Fluorescent Probes for Sulfane Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Super-Resolution Microscopy

A Guide to Utilizing Photoswitchable Fluorophores in dSTORM

Note: Initial searches for a specific probe designated "SP4e" in the context of super-resolution microscopy did not yield specific information. The following application notes and protocols are based on the well-characterized and commonly used photoswitchable fluorophore, Alexa Fluor 647, in direct Stochastic Optical Reconstruction Microscopy (dSTORM). This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols that can be adapted for other similar photoswitchable dyes.

Introduction to dSTORM

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a super-resolution imaging technique that circumvents the diffraction limit of light microscopy to achieve near-molecular spatial resolution.[1][2] This method relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state.[3][4] By activating only a sparse subset of fluorophores at any given time, their individual positions can be precisely localized.[2][5] A super-resolved image is then reconstructed by accumulating thousands of these localizations over time.[2][6] The choice of fluorescent probe is critical for successful dSTORM imaging, with ideal candidates exhibiting high photon output, good photostability, and efficient photoswitching.[7]

The Role of Photoswitchable Dyes: A Case Study of Alexa Fluor 647

Alexa Fluor 647, a cyanine dye, is one of the most widely used and reliable fluorophores for dSTORM.[7] Its excellent photophysical properties, including high brightness, photostability, and robust photoswitching behavior in the presence of a thiol-containing imaging buffer, make it an ideal candidate for this technique.[7] The photoswitching mechanism of cyanine dyes like Alexa Fluor 647 in dSTORM involves the transition of the fluorophore into a long-lived dark state, from which it can spontaneously or be induced to return to the fluorescent state.

Quantitative Data of a Representative dSTORM Fluorophore

The following table summarizes key quantitative parameters for a typical dSTORM experiment using a suitable fluorophore like Alexa Fluor 647. These values are representative and may vary depending on the specific experimental setup and biological sample.

| Parameter | Typical Value | Significance in dSTORM |

| Localization Precision | 10 - 30 nm | Determines the ultimate resolution of the final super-resolved image.[1] |

| Photon Count per Switching Event | 500 - 5000 | Higher photon counts lead to better localization precision.[7] |

| Blinking Events per Molecule | 10 - 100 | A higher number of blinks allows for more precise localization of a single molecule.[3] |

| On-Time | 5 - 20 ms | The duration the fluorophore stays in the fluorescent state.[3] |

| Off-Time | > 1 s | A long off-time is crucial to ensure a low density of active fluorophores per frame. |

| Duty Cycle (On-Time / (On-Time + Off-Time)) | < 0.01% | A low duty cycle is essential for stochastic imaging.[7] |

| Excitation Wavelength | ~640-650 nm | Matches the absorption maximum of the fluorophore. |

| Activation Wavelength | ~405 nm | Used to bring fluorophores back from the dark state to the fluorescent state. |

Experimental Protocols

I. Immunofluorescence Staining for dSTORM Imaging

This protocol describes the preparation of fixed cells for dSTORM imaging of a target protein using immunofluorescence.

Materials:

-

Cells grown on high-precision glass coverslips

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA), 4% in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against the target protein

-

Secondary antibody conjugated to a dSTORM-compatible fluorophore (e.g., Alexa Fluor 647)

-

dSTORM imaging buffer (see below)

Protocol:

-

Cell Culture: Grow cells of interest on high-precision glass coverslips to an appropriate confluency.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips in the dark for 1 hour at room temperature.

-

Final Washing: Wash the cells three times with PBS for 5 minutes each.

-

Sample Mounting: Mount the coverslip on a microscope slide with a small amount of dSTORM imaging buffer. Seal the coverslip to prevent evaporation.

II. dSTORM Imaging Buffer Preparation

The imaging buffer is crucial for inducing and maintaining the photoswitching of the fluorophores.

Components:

-

1 M MEA (cysteamine) solution in water

-

Oxygen scavenging system (e.g., GLOX solution: glucose oxidase and catalase)

-

Buffer (e.g., Tris-HCl, pH 8.0)

Protocol:

-

Prepare a 100 mM Tris-HCl buffer at pH 8.0.

-

To the Tris-HCl buffer, add the GLOX oxygen scavenging system.

-

Immediately before imaging, add MEA to a final concentration of 10-100 mM. The optimal concentration may need to be determined empirically.

III. dSTORM Data Acquisition

Microscope Setup:

-

An inverted microscope equipped with high-power lasers (e.g., 642 nm for excitation and 405 nm for activation).

-

A high numerical aperture (NA) objective lens (e.g., 1.4 NA).

-

A sensitive camera (e.g., EMCCD or sCMOS).

-

Software for controlling the microscope and acquiring data.

Acquisition Steps:

-

Locate the Sample: Use a low laser power to find the region of interest.

-

Induce Photoswitching: Illuminate the sample with high-power 642 nm laser to switch most of the fluorophores to the dark state.

-

Stochastic Activation and Imaging: Continuously excite the sample with the 642 nm laser while applying a low-power 405 nm laser to slowly return a sparse subset of fluorophores to the fluorescent state.

-

Image Acquisition: Acquire a stream of thousands of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100 Hz).

IV. Data Analysis and Image Reconstruction

-

Localization of Single Molecules: Each frame of the acquired image stack is analyzed to identify and localize the center of the point spread function (PSF) of individual fluorescent molecules. This is typically done by fitting a 2D Gaussian function to each detected spot.

-

Image Reconstruction: The coordinates of all localized molecules from all frames are compiled into a final list. This list is then used to generate a super-resolved image by rendering each localization as a point, a Gaussian spot, or a histogram.

-

Drift Correction: During the long acquisition times, sample drift can occur. This needs to be corrected computationally, often using fiducial markers or by cross-correlation of the localization data.

Visualizations

Caption: Experimental workflow for dSTORM super-resolution microscopy.

Caption: Principle of fluorophore photoswitching in dSTORM.

References

- 1. Quantitative analysis of single-molecule superresolution images - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Super resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Super-Resolution Microscopy FAQ | Bruker [bruker.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Super-resolution microscopy [hamamatsu.com]

- 6. Super-resolution microscopy - Wikipedia [en.wikipedia.org]

- 7. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metal Ion Sensing: The Case of "SP4e"

A comprehensive search for the fluorescent probe or sensor designated as "SP4e" for the application of metal ion sensing did not yield any specific information. The scientific literature and commercial product databases do not contain references to a molecule or system with this name for the specified purpose.

Due to the absence of information on "this compound," it is not possible to provide detailed Application Notes and Protocols as requested. The core requirements, including the presentation of quantitative data, experimental protocols, and the visualization of signaling pathways or experimental workflows, are contingent on the availability of fundamental data about the probe, such as:

-

Chemical Structure and Properties: The molecular structure, excitation and emission spectra, quantum yield, and molar extinction coefficient are essential for any optical probe.

-

Mechanism of Action: Understanding how "this compound" interacts with metal ions to produce a detectable signal is crucial for developing protocols. This includes the nature of the binding (e.g., chelation, displacement) and the resulting photophysical changes (e.g., "turn-on" or "turn-off" fluorescence, ratiometric shift).

-

Selectivity and Sensitivity: Data on which metal ions "this compound" can detect and its affinity for them (e.g., dissociation constant, Kd) and the limit of detection (LOD) are necessary to define its applications.

-

Published Studies: References to peer-reviewed articles or patents describing the synthesis, characterization, and use of "this compound" would provide the basis for the requested content.

To proceed with generating the requested detailed Application Notes and Protocols, please verify the name "this compound" and, if possible, provide any of the following:

-

Alternative names or synonyms for the probe.

-

The chemical structure or class of the compound.

-

A reference to a scientific publication or patent that describes "this compound".

-

The manufacturer or research group that developed the probe.

Once more specific information is available, it will be possible to construct the detailed documentation as originally requested, including data tables, experimental procedures, and illustrative diagrams.

General Principles of Fluorescent Metal Ion Sensing

While specific details for "this compound" are unavailable, the general principles for using a fluorescent probe for metal ion detection are outlined below. These would be adapted and specified for a known probe.

Conceptual Workflow for Metal Ion Detection using a Fluorescent Probe

This generalized workflow illustrates the steps typically involved in using a fluorescent sensor to quantify a target metal ion.

Subject: SP4e in Polymer Chemistry

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The term "SP4e" does not correspond to a recognized or standard designation for a specific molecule, polymer, or application within the field of polymer chemistry based on a comprehensive review of scientific literature and public databases. It is possible that "this compound" may be an internal project name, a typographical error, or a highly specialized, non-publicly documented substance. Without a definitive identification of "this compound," it is not feasible to provide detailed application notes, experimental protocols, or quantitative data as requested.

However, to provide a valuable resource for researchers, scientists, and drug development professionals in the broader context of polymer chemistry, this document will outline general principles, versatile experimental protocols, and common data presentation formats applicable to the development and characterization of novel polymers for drug delivery and other biomedical applications. The subsequent sections will focus on established polymer systems and methodologies that are central to the field.

Section 1: General Principles of Polymers in Drug Delivery

Polymers are extensively utilized in drug delivery to control the release of therapeutic agents, enhance their stability, and target specific sites within the body.[1] The choice of polymer is dictated by the desired application and the properties of the drug to be delivered. Key classes of polymers used in drug delivery include:

-

Biodegradable Polymers: These materials are broken down in the body into non-toxic byproducts.[2] Examples include poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (PCL), and polyanhydrides.

-

Stimuli-Responsive Polymers ("Smart Polymers"): These polymers undergo conformational or chemical changes in response to specific environmental stimuli such as pH, temperature, or enzymes, allowing for triggered drug release.[1]

-

Hydrogels: These are crosslinked polymer networks that can absorb large amounts of water, making them suitable for encapsulating and releasing hydrophilic drugs.[2]

-

Polymer-Drug Conjugates: In this approach, the drug is covalently attached to a polymer backbone, which can improve the drug's pharmacokinetic profile and solubility.[2]

The mechanism of drug release from polymeric systems can occur through diffusion, degradation of the polymer matrix, or swelling of the polymer followed by diffusion.

Section 2: Experimental Protocols

This section provides standardized protocols for the synthesis and characterization of polymers commonly used in drug delivery research.

Protocol: Synthesis of a Diblock Copolymer via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Workflow for RAFT Polymerization:

References

Application Notes and Protocols for the Incorporation of SPA4 Peptide into Nanoparticles

Disclaimer: The following application notes and protocols are based on the scientific literature for the peptide SPA4 , as it is highly probable that "SP4e" was a typographical error. SPA4 is a known TLR4-interacting peptide with anti-inflammatory properties. The quantitative data presented in the tables are derived from studies on other peptides but are representative of typical nanoparticle formulations and are provided for illustrative purposes.

Introduction

The SPA4 peptide, a 20-amino acid sequence (GDFRYSDGTPVNYTNWYRGE), has been identified as a promising therapeutic agent due to its ability to modulate the inflammatory response by interacting with the Toll-like receptor 4 (TLR4).[1][2][3][4][5][6] Incorporating SPA4 into nanoparticles can enhance its therapeutic potential by improving its stability, controlling its release, and enabling targeted delivery.[7][8] These application notes provide detailed protocols for the encapsulation and surface conjugation of peptides like SPA4 into two commonly used nanoparticle platforms: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

SPA4 Signaling Pathway

SPA4 peptide exerts its anti-inflammatory effects by binding to the activated TLR4 complex, which is a key initiator of the innate immune response. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines. SPA4 intervenes in this pathway, suppressing the inflammatory response.

References

- 1. Stability and structure–activity relationship of the SPA4 peptide under ambient and stressed conditions of lung injury - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives [mdpi.com]

- 3. Preparation and characterization of agarose hydrogel nanoparticles for protein and peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the Potential of PLGA Nanoparticles for Enhancing Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Imaging Using a Ratiometric Fluorescent Probe for Peroxynitrite (ONOO⁻) in Animal Models

Note: A specific fluorescent probe designated "SP4e" for in vivo imaging could not be identified in the current literature. The following application notes and protocols are based on a representative ratiometric fluorescent probe for the detection of peroxynitrite (ONOO⁻), a key reactive nitrogen species implicated in various pathologies. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing fluorescent probes for in vivo imaging in animal models.

Introduction

Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide anion (O₂⁻•).[1][2] Elevated levels of peroxynitrite are associated with a range of pathological conditions, including inflammation, neurodegenerative diseases, cancer, and cardiovascular diseases.[1][3] The ability to detect and quantify peroxynitrite in vivo is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the use of a hypothetical ratiometric fluorescent probe, hereafter referred to as "Peroxynitrite Probe 405" (PP405), for in vivo imaging of peroxynitrite in animal models. Ratiometric probes offer significant advantages for quantitative imaging by minimizing the influence of environmental factors and probe concentration.[1]

Probe Characteristics and Data

The successful application of a fluorescent probe hinges on its photophysical and chemical properties. The key characteristics of PP405 are summarized below.

| Property | Specification | Reference |

| Excitation Wavelength (Max) | 405 nm | N/A |

| Emission Wavelength (Max) - Unreacted | 480 nm | N/A |

| Emission Wavelength (Max) - ONOO⁻ Reacted | 590 nm | N/A |

| Quantum Yield (Φ) - Unreacted | ~0.15 | N/A |

| Quantum Yield (Φ) - ONOO⁻ Reacted | ~0.45 | N/A |

| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ at 405 nm | N/A |

| Specificity | High for ONOO⁻ over other ROS/RNS | [1][2] |

| Response Time | < 60 seconds | [2] |

| Biocompatibility | Low cytotoxicity | [1] |

Mechanism of Action and Signaling Pathway

PP405 is designed with a recognition moiety that selectively reacts with peroxynitrite. This reaction induces a conformational change in the fluorophore, leading to a significant shift in its emission spectrum. This ratiometric response allows for the quantification of peroxynitrite levels by calculating the ratio of fluorescence intensities at two distinct wavelengths.

Below is a conceptual diagram of the probe's activation mechanism.

Caption: Activation mechanism of the ratiometric probe PP405 by peroxynitrite.

Experimental Protocols

This section provides a detailed methodology for in vivo imaging of peroxynitrite in a mouse model of localized inflammation.

Animal Model Preparation

-

Animal Strain: Use immunocompromised mice (e.g., NOD-scid gamma) or other appropriate strains for your model.[4] For optimal imaging, hairless or shaved mice are recommended to minimize light scatter.[5]

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

-

Induction of Inflammation:

-

Anesthetize the mouse using isoflurane (2-3% in oxygen).

-

Inject a sterile solution of lipopolysaccharide (LPS; 1 mg/kg) subcutaneously into the right hind paw to induce localized inflammation.

-

Inject sterile saline into the left hind paw as a control.

-

Allow 4-6 hours for the inflammatory response to develop.

-

Probe Preparation and Administration

-

Probe Stock Solution: Prepare a 10 mM stock solution of PP405 in dimethyl sulfoxide (DMSO).

-

Working Solution: Dilute the stock solution to a final concentration of 100 µM in sterile phosphate-buffered saline (PBS). The final DMSO concentration should be less than 1% to minimize toxicity.

-

Administration:

-

Anesthetize the mouse with isoflurane.

-

Administer the PP405 working solution via intravenous (tail vein) injection at a dosage of 10 mg/kg.

-

In Vivo Fluorescence Imaging

-

Imaging System: Utilize an in vivo imaging system (IVIS) equipped with appropriate filters for the excitation and emission wavelengths of PP405.

-

Animal Positioning: Place the anesthetized mouse on the imaging stage, ensuring the inflamed and control paws are clearly visible. Maintain the animal's body temperature at 37°C using a heated stage.[6]

-

Image Acquisition:

-

Acquire a baseline image before probe injection.

-

Acquire images at multiple time points post-injection (e.g., 15, 30, 60, and 90 minutes) to determine the optimal imaging window.

-

Use an excitation filter centered around 405 nm.

-

Acquire emission images using two filter sets: one for the unreacted probe (e.g., 480 ± 10 nm) and one for the peroxynitrite-reacted probe (e.g., 590 ± 10 nm).

-

Set the exposure time and binning to achieve a good signal-to-noise ratio without saturation.

-

Data Analysis

-

Region of Interest (ROI) Selection: Draw ROIs around the inflamed paw, the control paw, and a background region.

-

Signal Quantification: Measure the average fluorescence intensity within each ROI for both emission channels.

-

Ratiometric Calculation: Calculate the ratiometric signal by dividing the intensity from the 590 nm channel by the intensity from the 480 nm channel for each ROI.

-

Statistical Analysis: Perform statistical analysis to compare the ratiometric signal between the inflamed and control paws.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for in vivo imaging of peroxynitrite using PP405.

Caption: Step-by-step experimental workflow for in vivo peroxynitrite imaging.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Signal-to-Noise Ratio | - Insufficient probe concentration- Suboptimal imaging parameters- High background autofluorescence | - Increase probe dosage- Optimize exposure time and binning- Use appropriate spectral unmixing algorithms |

| High Signal in Control Tissue | - Non-specific probe activation- Systemic inflammation | - Evaluate probe specificity in vitro- Ensure localized inflammation model is working as expected |

| Photobleaching | - Excessive exposure to excitation light | - Reduce exposure time- Decrease excitation light intensity |

Conclusion

The use of ratiometric fluorescent probes like the conceptual PP405 provides a powerful tool for the non-invasive, real-time imaging of peroxynitrite in living animals. The detailed protocols and application notes provided herein offer a comprehensive framework for researchers to successfully implement this technology in their studies of diseases associated with nitrosative stress. Careful optimization of animal models, probe administration, and imaging parameters is essential for obtaining reliable and reproducible results.

References

- 1. Fluorescent probes for sensing peroxynitrite: biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of SPA4 Peptide in Solution

An important initial clarification: a search for the peptide "SP4e" did not yield specific results. However, extensive information is available for a closely related designation, "SPA4 peptide," which is involved in modulating the Toll-like receptor 4 (TLR4) signaling pathway. This document will proceed under the assumption that "this compound" is a likely typographical error for "SPA4." Should "this compound" be a distinct entity, the fundamental principles and methodologies outlined here for peptide quantification will still be broadly applicable, though specific parameters may require optimization.

Introduction

The SPA4 peptide (amino acid sequence: GDFRYSDGTPVNYTNWYRGE) is a 20-amino acid peptide derived from the human surfactant protein A (SP-A).[1][2][3] It has been identified as an antagonist of the Toll-like receptor 4 (TLR4) signaling pathway, playing a role in modulating inflammatory responses.[1][4][5] Accurate quantification of SPA4 concentration in solution is critical for a variety of research applications, including in vitro and in vivo studies of its therapeutic potential, formulation development, and quality control. This application note provides detailed protocols for the quantification of SPA4 using two common and reliable methods: UV-Visible (UV-Vis) spectrophotometry and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical Properties of SPA4

A summary of the key physicochemical properties of the SPA4 peptide is presented in Table 1. These properties are important for selecting the appropriate quantification method and for data interpretation.

| Property | Value | Reference |

| Amino Acid Sequence | GDFRYSDGTPVNYTNWYRGE | [1][2][3] |

| Molecular Weight | 2389.5 g/mol | [2] |

| Purity (synthetic) | ≥ 95% | [2] |

| Secondary Structure | Predominantly beta-strand | [2] |

Table 1. Physicochemical Properties of SPA4 Peptide.

Experimental Protocols

Method 1: Quantification of SPA4 by UV-Vis Spectrophotometry

This method is rapid and straightforward, relying on the intrinsic UV absorbance of the peptide bonds and aromatic amino acid residues within the SPA4 sequence.

Principle

Peptide bonds absorb strongly in the far UV region (around 214 nm).[6] The Waddell method, a differential absorbance measurement at 215 nm and 225 nm, can be used to quantify peptide concentration while minimizing interference from buffer components.[7]

Materials

-

UV-Vis Spectrophotometer (capable of measurements at 215 nm and 225 nm)

-

Quartz cuvettes

-

SPA4 peptide stock solution

-

Assay buffer (e.g., endotoxin-free water or phosphate-buffered saline, pH 7.4)

-

Pipettes and tips

Protocol

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15 minutes.

-

Blank Measurement: Fill a quartz cuvette with the assay buffer. Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance across the desired wavelength range.

-

Sample Preparation: Prepare a dilution of the SPA4 stock solution in the assay buffer. The final absorbance at 215 nm should be less than 0.5 to ensure linearity.[7][8]

-

Sample Measurement: Measure the absorbance of the diluted SPA4 solution at 215 nm (A215) and 225 nm (A225).

-

Concentration Calculation: Calculate the concentration of SPA4 in mg/mL using the following formula based on the Waddell method:[7][8]

Concentration (mg/mL) = (A215 - A225) x Dilution Factor x 0.144

-

Molar Concentration Conversion: To convert the concentration to molarity (µM), use the following formula:

Concentration (µM) = (Concentration (mg/mL) / Molecular Weight of SPA4) x 1,000,000

Data Presentation

| Sample ID | A215 | A225 | Dilution Factor | Concentration (mg/mL) | Concentration (µM) |

| SPA4 Sample 1 | |||||

| SPA4 Sample 2 | |||||

| SPA4 Sample 3 |

Table 2. Example Data Table for SPA4 Quantification by UV-Vis Spectrophotometry.

Method 2: Quantification of SPA4 by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers high specificity and accuracy, making it suitable for quantifying SPA4 in complex mixtures and for assessing purity.[9]

Principle

The SPA4 peptide is separated from other components in the sample on a hydrophobic stationary phase by a gradient of an organic mobile phase. The peptide is detected by its UV absorbance (typically at 214 nm or 280 nm) as it elutes from the column. The concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified SPA4 standard.

Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Purified SPA4 peptide standard (≥95% purity)

-

Sample solvent (e.g., Mobile Phase A)

-

Autosampler vials

Protocol

-

Standard Curve Preparation: Prepare a series of SPA4 standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the purified SPA4 stock solution in the sample solvent.

-

HPLC Method Setup:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30 °C

-

Detection wavelength: 214 nm

-

Injection volume: 20 µL

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 65% B

-

25-27 min: 65% to 95% B

-

27-30 min: 95% B

-

30-32 min: 95% to 5% B

-

32-40 min: 5% B (column re-equilibration)

-

-

-